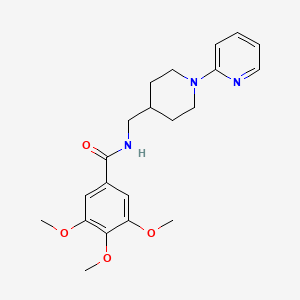

3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Anticancer Research

This compound has been studied for its potential anticancer properties. The presence of the pyridine moiety is significant as pyridine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer effects . The trimethoxybenzamide structure could interact with various cellular targets, potentially inhibiting cancer cell growth or inducing apoptosis in cancerous cells.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could serve as a scaffold for developing new drugs. Its molecular framework allows for the attachment of various functional groups, which can be modified to enhance biological activity or reduce toxicity .

Neuropharmacology

The piperidine ring in the compound is a feature found in many neuroactive drugs. Research into this compound could lead to the development of new treatments for neurological disorders, as it may affect neurotransmitter systems or neuronal signaling pathways .

Molecular Modeling

Due to its complex structure, this compound can be used in molecular modeling studies to understand the interaction between small molecules and biological macromolecules. This can provide insights into the design of more effective drugs with specific target binding properties .

Chemical Biology

In chemical biology, the compound could be used as a tool to study biological processes at the molecular level. It might act as an inhibitor or activator of certain enzymes or receptors, helping to elucidate their roles in various physiological and pathological conditions .

Material Science

The compound’s unique structure could also have applications in material science. For instance, it could be used in the synthesis of organic semiconductors or as a component in organic light-emitting diodes (OLEDs), given its potential electronic properties .

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

They demonstrate remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .

Biochemical Pathways

Tmp-bearing compounds have shown notable anti-cancer effects by effectively inhibiting various targets and pathways .

Pharmacokinetics

It is known that tmp-bearing compounds generally have high gi absorption . They are also known to be substrates for P-glycoprotein (P-gp) and inhibitors for CYP1A2 .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, and antiviral activity .

Action Environment

The solubility of the compound in water, which can affect its bioavailability and efficacy, is reported to be 161 mg/ml .

properties

IUPAC Name |

3,4,5-trimethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-26-17-12-16(13-18(27-2)20(17)28-3)21(25)23-14-15-7-10-24(11-8-15)19-6-4-5-9-22-19/h4-6,9,12-13,15H,7-8,10-11,14H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHOLTFRZIKWSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951759.png)

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2951761.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2951771.png)

![N-(4-butylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951774.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-chlorophenethyl)azetidine-3-carboxamide](/img/structure/B2951775.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2951781.png)

![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2951782.png)